L-DOPA-2,5,6-d3 L-DOPA-2,5,6-d3 L-DOPA-d3 is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS. L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier. It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT). In the brain L-DOPA is converted to dopamine. Formulations containing L-DOPA have been used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery.
Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase.

Brand Name: Vulcanchem
CAS No.: 53587-29-4
VCID: VC20774875
InChI: InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Molecular Formula: C9H11NO4
Molecular Weight: 200.21 g/mol

L-DOPA-2,5,6-d3

CAS No.: 53587-29-4

Cat. No.: VC20774875

Molecular Formula: C9H11NO4

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

L-DOPA-2,5,6-d3 - 53587-29-4

Specification

Description L-DOPA-d3 is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS. L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier. It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT). In the brain L-DOPA is converted to dopamine. Formulations containing L-DOPA have been used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery.
Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase.

CAS No. 53587-29-4
Molecular Formula C9H11NO4
Molecular Weight 200.21 g/mol
IUPAC Name (2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
Standard InChI Key WTDRDQBEARUVNC-UOCCHMHCSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H]
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)O

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